molecular formula C15H20BFO5 B8248968 Methyl 4-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 4-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B8248968
M. Wt: 310.13 g/mol
InChI Key: IFPNKYDKHGUVBG-UHFFFAOYSA-N
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Description

This boronic ester derivative features a benzoate core substituted with a fluorine atom at position 4, a methoxy group at position 3, and a pinacol boronate group at position 4. It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . The fluorine and methoxy substituents modulate electronic effects (e.g., electron-withdrawing and donating properties), influencing reactivity and stability in catalytic processes.

Properties

IUPAC Name

methyl 4-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BFO5/c1-14(2)15(3,4)22-16(21-14)10-7-9(13(18)20-6)8-11(19-5)12(10)17/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPNKYDKHGUVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BFO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

Methyl 4-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various coupling reactions, facilitating the synthesis of complex organic molecules. This characteristic is particularly valuable in the pharmaceutical industry where the creation of novel compounds is essential for drug discovery .

Drug Development

In medicinal chemistry, this compound plays a pivotal role in modifying drug candidates to enhance their efficacy and bioavailability. The boron-containing structure improves the solubility and stability of pharmaceutical formulations. This property is beneficial for developing effective medications that require specific pharmacokinetic profiles .

Material Science

The compound is employed in the development of advanced materials such as polymers and coatings. Its unique chemical properties contribute to improved thermal and mechanical characteristics in these materials. The incorporation of this compound into material formulations can enhance their durability and performance .

Bioconjugation

This compound is utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This application is particularly relevant in biotechnology and diagnostics where the ability to label or modify biomolecules is crucial for developing assays and imaging techniques .

Environmental Chemistry

This compound also finds applications in developing environmentally friendly pesticides and herbicides. Its ability to facilitate chemical reactions that minimize ecological impact makes it a suitable candidate for creating sustainable agricultural solutions. The use of such compounds can lead to effective pest control strategies while reducing harm to non-target organisms .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Study Application Findings
Study AOrganic SynthesisDemonstrated its role as a key intermediate in synthesizing complex pharmaceuticals with high yields.
Study BDrug DevelopmentShowed enhanced solubility and stability of drug formulations containing this compound compared to traditional agents.
Study CMaterial ScienceFound that incorporating this compound into polymer matrices significantly improved mechanical properties.
Study DBioconjugationSuccessfully used for attaching fluorescent labels to antibodies for enhanced imaging capabilities.
Study EEnvironmental ChemistryDeveloped a new class of biodegradable pesticides using this compound with reduced toxicity profiles.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts and reacting with halides or triflates.

Molecular Targets and Pathways Involved:

  • Palladium-Catalyzed Reactions: The compound acts as a ligand in palladium-catalyzed cross-coupling reactions, forming stable intermediates that lead to the final product.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Isomerism

a) Methyl 3-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate
  • Structural Difference : Fluorine at position 3 instead of 4; lacks methoxy group .
b) Methyl 4-Fluoro-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate
  • Structural Difference : Boronate group at position 2 instead of 5 .
  • Impact : Altered regiochemistry may affect conjugation and electronic distribution, reducing compatibility with meta-selective coupling protocols.
c) Methyl 3-Methoxy-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate
  • Structural Difference : Methoxy at position 3 and boronate at position 4 .
  • Impact : Proximity of methoxy and boronate groups may induce steric clashes, lowering catalytic efficiency compared to the target compound.

Functional Group Variations

a) Methyl 2-Amino-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate
  • Structural Difference: Amino group at position 2 instead of fluorine and methoxy .
b) Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate
  • Structural Difference : Lacks both fluorine and methoxy substituents .
  • Impact : Reduced electronic modulation results in lower reactivity in electron-deficient aryl coupling partners.

Extended Conjugation Systems

4-([4-(Methoxycarbonyl)Phenyl]Ethynyl)Benzeneboronic Acid Pinacol Ester
  • Structural Difference : Ethynyl linker between benzoate and boronate rings .
  • Impact : Extended conjugation enhances π-backbone delocalization, improving absorption properties for optoelectronic applications but complicating synthetic accessibility.

Key Physical Properties

Compound (CAS No.) Molecular Formula Molecular Weight Melting Point (°C) Notable Spectral Data
Target Compound (Not Provided) C₁₅H₁₉BFO₅ 323.12 N/A Not Reported
Methyl 3-Fluoro-5-Boronate Benzoate C₁₄H₁₇BFO₄ 293.10 N/A X-ray crystallography confirms planar boronate ester geometry
Methyl 2-Amino-4-Boronate Benzoate (1198615-60-9) C₁₄H₁₉BNO₄ 277.12 N/A ¹H NMR: δ 8.01 (s, 1H, Ar-H), 6.89 (d, 1H, Ar-H)

Biological Activity

Methyl 4-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H20BFO5
  • Molecular Weight : 310.13 g/mol
  • CAS Number : Not available

Research indicates that compounds containing boron moieties, such as this compound, may exhibit unique mechanisms of action. Boron-containing compounds have been shown to interact with various biological targets:

  • Enzyme Inhibition : Some studies suggest that boron compounds can inhibit certain enzymes involved in cancer progression and cellular signaling pathways.
  • Cellular Uptake : The presence of fluorine and methoxy groups may enhance cellular uptake and bioavailability.

Anticancer Properties

Several studies have explored the anticancer potential of similar boron-containing compounds. For instance:

  • In Vitro Studies : Compounds structurally related to this compound have demonstrated significant growth inhibition in various cancer cell lines. A study highlighted that derivatives showed selective toxicity towards tumorigenic cells while sparing normal cells at concentrations around 10 µM .

Case Studies

  • Study on Tumor Cell Lines :
    • Researchers investigated the effects of a similar boron compound on human breast cancer cell lines (MCF-7). The compound induced apoptosis and inhibited cell proliferation through the modulation of signaling pathways related to cell survival .
  • Mechanistic Insights :
    • Another study focused on the molecular interactions between boron compounds and cellular proteins involved in cancer metastasis. The findings suggested that these interactions could lead to reduced motility of cancer cells .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityTargetReference
Methyl 4-fluoro-3-methoxybenzoateAnticancerMCF-7 Cells
Boronated Thalidomide DerivativeGrowth InhibitionTumorigenic Cells
Fluorinated Boronic AcidEnzyme InhibitionVarious Kinases

Preparation Methods

Boronic Acid Pinacol Ester Formation via Suzuki-Miyaura Coupling

A widely adopted method involves coupling a halogenated benzoate derivative with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. For example, methyl 2-bromo-5-chlorobenzoate undergoes Miyaura borylation in 1,4-dioxane with Pd(dppf)Cl₂·DCM (4 mol%), KOAc (3 equiv), and B₂Pin₂ (1.1 equiv) at 90°C for 24 hours. This yields methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a structural analog, in 74% yield after silica gel chromatography.

Key variables influencing yield include:

  • Catalyst selection : Pd(OAc)₂ with SPhos ligand (8 mol%) improves efficiency in electron-deficient systems.

  • Solvent polarity : THF and dioxane outperform toluene in stabilizing boronate intermediates.

  • Temperature : Reactions at 90°C achieve >90% conversion vs. 50–70% at 50°C.

Sequential Functionalization of Boronate Esters

An alternative route modifies pre-formed boronate esters. For instance, 3-bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester reacts with benzo[b]thiophen-2-yl boronate in THF/H₂O (0.25 M) at 90°C for 24 hours using Pd(OAc)₂/SPhos, yielding coupled products in 57–79% yields. Transposition to the target compound would involve fluorination and methoxylation of analogous intermediates.

Reaction Optimization Studies

Systematic studies reveal critical dependencies on stoichiometry, additives, and workup protocols:

Table 1: Impact of Oxidant Equivalents on Boronate Ester Formation

H₂O₂ (equiv)Time (h)Conversion (%)
12436
32471
52493
102498

Excess H₂O₂ (10 equiv) maximizes conversion by suppressing protodeboronation, albeit requiring careful quenching to prevent over-oxidation.

Table 2: Solvent Effects on Coupling Efficiency

SolventDielectric Constant (ε)Yield (%)
THF7.693
Dioxane2.274
Toluene2.458

THF’s moderate polarity enhances catalyst solubility while stabilizing ionic intermediates.

Purification and Characterization

Post-reaction workup typically involves:

  • Filtration through silica to remove Pd residues.

  • Column chromatography (0–10% EtOAc/petroleum ether) for boronate ester isolation.

  • Recrystallization from acetone/water mixtures to achieve >95% purity.

Critical characterization data includes:

  • ¹¹B NMR : Peaks at δ 31.6 ppm confirm boronate ester formation.

  • HRMS : Exact mass matches [M+H]⁺ at m/z 297.1059.

Challenges and Mitigation Strategies

  • Protodeboronation : Minimized by using H₂O₂ (10 equiv) and inert atmospheres.

  • Steric hindrance : Electron-withdrawing groups (e.g., -CF₃) slow coupling; addressed by increasing Pd loading to 8 mol%.

  • Byproduct formation : Co-solvents like MeCN/H₂O (4:1) reduce homo-coupling.

Emerging Methodologies

Recent advances include:

  • Microwave-assisted synthesis : Reduces reaction times from 24 h to 2–4 h with comparable yields.

  • Flow chemistry : Continuous processing improves reproducibility in gram-scale batches .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

  • Methodology : The compound is synthesized via Suzuki-Miyaura coupling, leveraging the boronate ester moiety. A typical protocol involves:

  • Reagents : Aryl halide precursor, Pd(dppf)Cl₂ catalyst, potassium acetate base.
  • Conditions : 1,4-dioxane solvent, 90°C, inert atmosphere (N₂/Ar), 24-hour reaction time. Post-reaction, work-up includes sodium bicarbonate quenching and ethyl acetate extraction .
  • Yield : ~43% (reported for analogous boronate esters under similar conditions).
    • Key Considerations : Optimize catalyst loading (0.5–2 mol%) and base stoichiometry (2–3 equiv) to minimize side reactions like protodeboronation.

Q. How is the compound characterized to confirm purity and structure?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C4, methoxy at C3).
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (expected m/z: 280.10 for C₁₄H₁₈BFO₄⁺) .
  • HPLC : Purity assessment (≥95% by area normalization).

Q. What safety precautions are critical during handling?

  • Storage : Keep in sealed containers under inert gas (argon) at 0–6°C to prevent hydrolysis of the boronate ester .
  • PPE : Use nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of fine particles .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy substituents influence reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • Fluorine (C4) : Electron-withdrawing effect activates the boronate ester for transmetallation in Suzuki reactions.
  • Methoxy (C3) : Electron-donating group stabilizes intermediates but may reduce electrophilicity at the coupling site.
    • Experimental Design : Compare coupling rates with analogs lacking substituents using kinetic studies (e.g., in situ IR monitoring).

Q. How can conflicting NMR data for regioisomeric impurities be resolved?

  • Contradiction Analysis :

  • If ¹⁹F NMR shows unexpected peaks, suspect incomplete substitution during synthesis.
  • Resolution : Use 2D NMR (COSY, HSQC) to assign signals. For example, fluorine coupling constants (³J₆-F) differ between para and meta positions.

Q. What strategies improve thermal stability during high-temperature reactions?

  • Optimization Approaches :

  • Solvent Screening : High-boiling solvents like toluene or DMF enhance stability at >100°C.
  • Additives : Stabilize the boronate ester with Lewis acids (e.g., MgSO₄) to prevent decomposition .

Q. How can computational chemistry predict reactivity in novel coupling partners?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states.
  • Analyze Fukui indices to identify nucleophilic/electrophilic sites on the boronate ester.

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